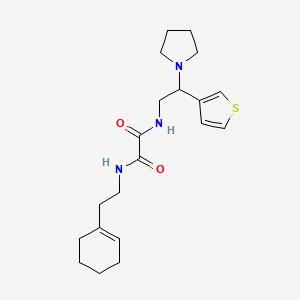

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: a cyclohexene ring at the N1 position and a pyrrolidine-thiophene hybrid group at the N2 position. Oxalamides are known for their versatility, with modifications in alkyl/aryl groups influencing bioactivity, solubility, and regulatory profiles . The cyclohexene moiety may enhance lipophilicity, while the thiophene-pyrrolidine combination could modulate receptor interactions, akin to pyridine or benzyl groups in related compounds .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2S/c24-19(21-10-8-16-6-2-1-3-7-16)20(25)22-14-18(17-9-13-26-15-17)23-11-4-5-12-23/h6,9,13,15,18H,1-5,7-8,10-12,14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRWMEVGWHYVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 388.5 g/mol. Its structure incorporates a cyclohexene ring, a pyrrolidine moiety, and a thiophene ring, which are critical for its biological activity. The oxalamide functional group contributes to its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | C. albicans | 8 |

2. Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Similar compounds have demonstrated varying degrees of free radical scavenging ability.

Table 2: Antioxidant Activity Results

| Compound | DPPH (% Inhibition) | IC50 (µg/mL) | FRAP (µmol TE/g) |

|---|---|---|---|

| Compound D | 70 | 64.10 | 1085.57 |

| Compound E | 53 | 1093.09 | 239.91 |

3. Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against several cancer cell lines, including CEM, Mia Paca-2, and SK-MEL-5. The results suggest that the compound may inhibit cell proliferation effectively.

Table 3: Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| CEM | 9.7 | 3.20 |

| Mia Paca-2 | TBD | TBD |

| SK-MEL-5 | TBD | TBD |

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to altered enzyme activity or receptor blocking, contributing to its biological effects.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their antimicrobial properties against common pathogens. The results indicated that certain modifications in the side chains significantly enhanced antimicrobial activity.

Case Study 2: Cancer Cell Inhibition

Research published in Cancer Letters highlighted the antiproliferative effects of similar compounds on pancreatic cancer cells, demonstrating significant inhibition through apoptosis induction.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table compares the target compound with structurally and functionally related oxalamides:

Key Structural and Functional Insights:

Substituent-Driven Bioactivity :

- Aromatic vs. Aliphatic Groups : S336 and FAO/WHO-listed compounds utilize aromatic benzyl/pyridyl groups for umami receptor binding , whereas the target compound’s cyclohexene and thiophene may favor hydrophobic or neurological interactions.

- Halogen Effects : GMC-series bromo/chloro substituents enhance antimicrobial activity but may raise toxicity concerns compared to food-safe methoxy groups .

Regulatory and Safety Profiles :

- S336 and related methoxybenzyl oxalamides have undergone rigorous toxicological evaluation, including rodent studies confirming low acute toxicity (LD50 > 2000 mg/kg) . In contrast, the target compound’s pyrrolidine-thiophene motif lacks safety data but shares structural motifs with CNS-active drugs (e.g., antipsychotics), warranting caution .

Synthetic and Metabolic Considerations: Oxalamides with heterocycles (e.g., pyridine in S336, thiophene in the target compound) typically require multi-step syntheses involving amidation and purification via silica chromatography . Metabolism studies on S336 indicate rapid hepatic clearance, whereas thiophene-containing analogs may produce sulfoxide metabolites with unknown effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.